molecular formula C46H45K3N4O15S4 B12408084 Sulfo-Cyanine5.5 maleimide (potassium)

Sulfo-Cyanine5.5 maleimide (potassium)

Cat. No.: B12408084
M. Wt: 1139.4 g/mol
InChI Key: PNUNNGKSEARZHM-UHFFFAOYSA-K
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Description

Contextualization of Near-Infrared (NIR) Fluorophores in Biological Systems

Traditional fluorescence microscopy often utilizes probes that excite and emit light in the visible spectrum. However, for in vivo imaging and deep-tissue analysis, the near-infrared (NIR) window, typically considered to be between 700 and 1700 nm, offers significant advantages. researchgate.net Biological tissues have lower absorption and scattering of light in this range, which results in reduced autofluorescence and deeper photon penetration. researchgate.netnih.gov This "biological transparency window" allows for a higher signal-to-background ratio, enabling clearer and more sensitive detection of fluorescent signals within living organisms. researchgate.netbiotium.com The development of NIR fluorescent probes has therefore been a major focus of research, leading to powerful tools for noninvasive imaging of molecular events, disease progression, and therapeutic efficacy in animal models. researchgate.netmdpi.com

Significance of Reactive Dyes for Site-Specific Bioconjugation

To visualize a specific biomolecule, a fluorescent dye must be securely attached to it. This is achieved through bioconjugation, a process that forms a stable covalent bond between the fluorophore and the target molecule. researchgate.net The key to successful bioconjugation is the use of reactive dyes that exhibit high selectivity for a specific functional group on the target biomolecule, ensuring precise, site-specific labeling. axispharm.com

One of the most widely used and efficient reactions in bioconjugation involves the maleimide (B117702) functional group. nih.gov Maleimides are highly reactive towards thiol (or sulfhydryl) groups, which are present in the cysteine residues of proteins. lumiprobe.comtocris.com This thiol-maleimide reaction, a type of Michael addition, proceeds rapidly and with high specificity under mild, physiological conditions (typically pH 6.5-7.5), forming a stable thioether bond. axispharm.combachem.com This chemoselectivity makes maleimide-functionalized dyes ideal for labeling proteins without significant side reactions with other amino acids, such as amines. axispharm.com

Overview of Sulfo-Cyanine5.5 Maleimide (Potassium) in Academic Inquiry

Sulfo-Cyanine5.5 maleimide (potassium) is a prime example of an advanced fluorescent labeling reagent that combines the benefits of NIR fluorescence with the precision of maleimide chemistry. It is a water-soluble dye belonging to the cyanine (B1664457) family, known for its strong fluorescence and photostability. lumiprobe.comaxispharm.com The "Sulfo" prefix indicates the presence of sulfonate groups, which significantly enhance its water solubility, a crucial property for use in aqueous biological buffers. axispharm.comglpbio.com

The Cyanine5.5 core provides the desirable NIR spectral properties, with an excitation maximum around 675 nm and an emission maximum around 694 nm. axispharm.commedchemexpress.commedchemexpress.com The maleimide group enables its use as a thiol-reactive probe for the specific labeling of cysteine-containing proteins and other thiolated molecules. lumiprobe.comglpbio.com Due to these features—high water solubility, NIR fluorescence, and selective reactivity—Sulfo-Cyanine5.5 maleimide is a valuable tool for a variety of biomedical research applications, including fluorescence microscopy, flow cytometry, and the creation of targeted molecular probes. axispharm.comaxispharm.com

Properties of Sulfo-Cyanine5.5 Maleimide (Potassium)

This table summarizes the key chemical and spectral properties of the compound.

PropertyValueReference
CAS Number 2183440-58-4 glpbio.comantibodies.com
Molecular Formula C₄₆H₄₅K₃N₄O₁₅S₄ glpbio.comantibodies.com
Molecular Weight 1139.43 g/mol glpbio.comantibodies.com
Excitation Maximum (Ex) ~673-675 nm axispharm.comantibodies.com
Emission Maximum (Em) ~691-694 nm axispharm.comantibodies.com
Extinction Coefficient ~235,000 M⁻¹cm⁻¹ antibodies.com
Solubility Good in water, DMSO, DMF glpbio.comantibodies.com
Reactivity Selectively reacts with thiol (sulfhydryl) groups lumiprobe.comaxispharm.com

Research Applications of Sulfo-Cyanine5.5 Maleimide

This table outlines the primary research applications for which this fluorescent dye is utilized.

ApplicationDescriptionReference
Protein Labeling Covalently attaches to cysteine residues in proteins for visualization and tracking. axispharm.com
Bioconjugation Used to create fluorescently labeled antibodies, peptides, and other biomolecules for targeted studies. axispharm.com
Fluorescence Microscopy Provides high-contrast, far-red fluorescence for imaging cellular structures and localizing labeled molecules. axispharm.comaxispharm.com
Flow Cytometry Serves as a bright and stable fluorescent marker for cell analysis and sorting. axispharm.com
In Vivo Imaging Its NIR properties make it suitable for deep-tissue imaging with reduced background autofluorescence. axispharm.com

Properties

Molecular Formula

C46H45K3N4O15S4

Molecular Weight

1139.4 g/mol

IUPAC Name

tripotassium;(2E)-3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate

InChI

InChI=1S/C46H48N4O15S4.3K/c1-45(2)38(48(5)34-17-15-30-32(43(34)45)24-28(66(54,55)56)26-36(30)68(60,61)62)12-8-6-9-13-39-46(3,4)44-33-25-29(67(57,58)59)27-37(69(63,64)65)31(33)16-18-35(44)49(39)22-11-7-10-14-40(51)47-21-23-50-41(52)19-20-42(50)53;;;/h6,8-9,12-13,15-20,24-27H,7,10-11,14,21-23H2,1-5H3,(H4-,47,51,54,55,56,57,58,59,60,61,62,63,64,65);;;/q;3*+1/p-3

InChI Key

PNUNNGKSEARZHM-UHFFFAOYSA-K

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCN6C(=O)C=CC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+]

Origin of Product

United States

Molecular Design and Thiol Reactive Bioconjugation Chemistry of Sulfo Cyanine5.5 Maleimide

Principles of Maleimide-Thiol Addition for Covalent Labeling

The conjugation of Sulfo-Cyanine5.5 maleimide (B117702) to biomolecules is predicated on the highly efficient and selective reaction between its maleimide functional group and a sulfhydryl (thiol) group, typically from a cysteine residue within a protein. bachem.combiosyn.com This reaction is a form of Michael addition, a well-established method in organic chemistry that forms a stable covalent thioether bond. bachem.comaxispharm.com

Reaction Mechanism and Conditions for High Specificity

The maleimide-thiol reaction proceeds via a nucleophilic attack of a thiolate anion (the deprotonated form of a thiol group) on one of the carbon atoms of the electron-deficient alkene bond within the maleimide ring. bachem.com This forms a stable succinimidyl thioether linkage. bachem.com The high selectivity of this reaction for thiols over other nucleophilic groups, such as amines, is a key advantage. axispharm.com At a neutral pH (around 7.0), the reaction with thiols is approximately 1,000 times faster than the reaction with amines. axispharm.com

For optimal specificity and efficiency, the reaction is typically carried out under mild conditions. bachem.com The ideal pH range for maleimide-thiol conjugation is between 6.5 and 7.5. axispharm.combroadpharm.com Below this range, the concentration of the reactive thiolate anion is reduced, slowing the reaction rate. nih.gov Above pH 7.5, the competing reaction with amine groups (e.g., from lysine (B10760008) residues) becomes more significant, and the maleimide ring itself becomes more susceptible to hydrolysis, which would render it unreactive. researchgate.net The reaction is generally performed at room temperature, with reaction times ranging from 30 minutes to a few hours to ensure completion. nih.govuu.nl To prevent the oxidative dimerization of free thiols into disulfides, which are unreactive with maleimides, it is often beneficial to include a chelating agent like EDTA in the reaction buffer. researchgate.net

ParameterRecommended ConditionRationale
pH 6.5 - 7.5Balances thiol reactivity with maleimide stability and minimizes side reactions with amines. axispharm.comresearchgate.net
Temperature Room Temperature (or 4°C)Provides sufficient energy for the reaction without denaturing most proteins. nih.govinterchim.fr
Reactant Ratio Molar excess of maleimide dyeDrives the reaction towards completion. Ratios can range from 2:1 to 20:1 (maleimide:thiol). nih.govuu.nlinterchim.fr
Buffer Non-amine, degassed buffers (e.g., PBS, HEPES, Borate)Avoids competing reactions with buffer components and removes oxygen to prevent thiol oxidation. lumiprobe.com

Kinetic Considerations in Sulfo-Cyanine5.5 Maleimide Conjugation

The kinetics of the maleimide-thiol reaction are generally rapid, a characteristic that makes it a "click chemistry" reaction. bachem.comresearchgate.net The reaction rate is influenced by several factors, most notably the pH and the pKa of the thiol. nih.gov The reaction is dependent on the presence of the thiolate anion, the concentration of which is determined by the pH of the solution relative to the thiol's pKa. nih.gov

Studies have shown that conjugation can be very fast, with significant product formation occurring within minutes. uu.nl For example, the reaction between maleimide-functionalized nanoparticles and a small thiol-containing peptide reached over 65% completion in the first 5 minutes and plateaued after 30 minutes. uu.nl When labeling larger proteins, the reaction may proceed more slowly, reaching completion after about 2 hours. uu.nl However, the resulting thioether bond, while stable, can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to potential cleavage of the conjugate. udel.eduacs.org Strategies to mitigate this include hydrolyzing the succinimide (B58015) ring of the adduct post-conjugation, which forms a more stable, ring-opened product. acs.org

Role of Sulfonate Groups in Enhancing Water Solubility and Biocompatibility

The "Sulfo-" prefix in Sulfo-Cyanine5.5 maleimide denotes the presence of sulfonate (SO₃⁻) groups on the cyanine (B1664457) dye's molecular structure. lumiprobe.comglpbio.com These groups are crucial for the dye's utility in biological applications. Cyanine dyes without these modifications are often hydrophobic and have low aqueous solubility, requiring the use of organic co-solvents like DMSO or DMF for labeling reactions. lumiprobe.comnanopaprika.eu

The negatively charged sulfonate groups significantly enhance the water solubility of the dye. lumiprobe.comlumiprobe.comnanopaprika.eu This allows labeling reactions to be performed in purely aqueous buffers, which is beneficial for sensitive proteins that might be denatured by organic solvents. lumiprobe.com Furthermore, the sulfonate groups help to prevent the aggregation of dye molecules in aqueous solutions. glpbio.commdpi.com Dye aggregation is a common problem that can lead to fluorescence quenching and reduced labeling efficiency. By reducing aggregation, sulfonation ensures that the dye remains monomeric and highly fluorescent. mdpi.com This property also extends to the labeled biomolecule, reducing non-specific binding and improving the biocompatibility of the final conjugate. mdpi.com

Advanced Methodological Applications of Sulfo Cyanine5.5 Maleimide Conjugates in Research

Applications in Fluorescence Microscopy and Imaging Techniques

The conjugation of Sulfo-Cyanine5.5 maleimide (B117702) to specific proteins, such as antibodies or other targeting ligands, allows for the precise visualization of cellular and subcellular structures. Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, which is typically more pronounced in the shorter wavelength regions of the visible spectrum, thereby enhancing the signal-to-noise ratio and providing high-contrast images.

High-Contrast Cellular and Subcellular Imaging in in vitro Models

The high molar extinction coefficient and good quantum yield of Sulfo-Cyanine5.5 contribute to the generation of bright fluorescent signals, which are essential for high-contrast imaging of cellular components in in vitro models. When conjugated to antibodies that target specific cellular markers, Sulfo-Cyanine5.5 maleimide facilitates the detailed visualization of organelles and protein complexes. For instance, labeling of cytoskeletal proteins with Sulfo-Cyanine5.5 conjugates allows for the clear delineation of the intricate filament networks within the cytoplasm.

PropertyValueReference
Excitation Maximum~673 nm antibodies.com
Emission Maximum~691 nm antibodies.com
Molar Extinction Coefficient~235,000 M⁻¹cm⁻¹ antibodies.com
SolubilityGood in water, DMSO, and DMF antibodies.com

This table summarizes the key spectral and physical properties of Sulfo-Cyanine5.5 maleimide that contribute to its utility in high-contrast imaging.

Time-Resolved Fluorescence Imaging for Dynamic Processes

Time-resolved fluorescence imaging techniques are powerful for studying the dynamics of biological processes in living cells. While specific detailed research findings on the application of Sulfo-Cyanine5.5 maleimide in time-resolved fluorescence imaging are not extensively documented in readily available literature, its photophysical properties suggest its potential in this area. The ability to track the movement and interactions of proteins labeled with Sulfo-Cyanine5.5 maleimide over time could provide valuable insights into cellular functions such as protein trafficking, receptor internalization, and signal transduction pathways. One study demonstrated a novel method for intracellular protein tracking using a coiled-coil peptide system where one peptide, conjugated to a Sulfo-Cy5 dye, was delivered into live cells to bind its partner peptide fused to a protein of interest. This approach allowed for the study of dynamic protein movements within the cell. nih.gov

Super-Resolution Microscopy with Sulfo-Cyanine5.5 Maleimide Conjugates

Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and its variant direct STORM (dSTORM), have broken the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. The photophysical properties of cyanine (B1664457) dyes, including their ability to photoswitch between a fluorescent "on" state and a dark "off" state, are central to these techniques.

While Sulfo-Cyanine5 is noted as a dye of choice for STORM when thiols are present in the imaging medium, allowing it to blink under intense laser irradiation, specific research detailing the extensive use of Sulfo-Cyanine5.5 maleimide in STORM or dSTORM is limited. lumiprobe.com One study that evaluated a range of fluorophores for localization-based super-resolution imaging found that Cy5.5 exhibited a high photon yield but also a high on-off duty cycle. nih.gov A low duty cycle is generally preferred for STORM to ensure that only a sparse subset of fluorophores is active at any given time, allowing for their precise localization. The higher duty cycle of Cy5.5 could present challenges in resolving densely labeled structures. nih.gov Further optimization of imaging conditions and buffer compositions may be necessary to effectively utilize Sulfo-Cyanine5.5 maleimide conjugates for super-resolution applications.

Utility in Flow Cytometry for Quantitative Cell Analysis

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. Sulfo-Cyanine5.5 maleimide-conjugated antibodies are valuable reagents in multicolor flow cytometry, where its far-red emission allows it to be combined with other fluorophores with minimal spectral overlap.

Phenotypic Characterization of Cell Populations

The specific labeling of cell surface antigens with antibodies conjugated to bright fluorophores is fundamental to immunophenotyping. Sulfo-Cyanine5.5 maleimide, when attached to monoclonal antibodies, can be used to identify and enumerate specific cell populations within complex biological samples, such as blood or dissociated tissues. For example, in immunology research, a panel of antibodies targeting different CD (cluster of differentiation) markers, each labeled with a distinct fluorophore, can be used to delineate various immune cell subsets, such as T-cells, B-cells, and monocytes. The brightness of Sulfo-Cyanine5.5 is particularly advantageous for detecting antigens with low expression levels.

A typical multicolor flow cytometry panel might include antibodies conjugated to fluorophores with distinct emission spectra to minimize spectral overlap and the need for extensive compensation.

FluorophoreExcitation LaserEmission Wavelength (approx.)
FITC488 nm525 nm
PE488 nm or 561 nm575 nm
PerCP-Cy5.5488 nm695 nm
Sulfo-Cyanine5.5 633/640 nm 691 nm
APC633/640 nm660 nm

This table illustrates a hypothetical combination of fluorophores in a multicolor flow cytometry panel, highlighting the spectral niche of Sulfo-Cyanine5.5.

Quantitative Analysis of Surface Marker Expression

Quantitative flow cytometry (qFC) aims to determine the absolute number of molecules, such as surface receptors, on a single cell. This is often achieved by comparing the fluorescence intensity of the labeled cells to calibration beads with a known number of fluorophore molecules. The high fluorescence output and photostability of Sulfo-Cyanine5.5 make it a suitable candidate for such quantitative assays.

For instance, by using an antibody conjugated to Sulfo-Cyanine5.5 maleimide that targets a specific cell surface receptor, researchers can quantify the expression level of that receptor across different cell types or under various experimental conditions. This quantitative data is crucial for understanding receptor biology, disease pathogenesis, and the mechanism of action of therapeutic antibodies. While the principles of qFC are well-established, specific research articles detailing the use of Sulfo-Cyanine5.5 maleimide for the absolute quantification of surface markers are not widely available. However, the properties of the dye align well with the requirements for such sensitive and quantitative measurements. nih.govnih.gov

Implementation in Spectroscopic Assays for Molecular Interactions

The unique spectral properties of Sulfo-Cyanine5.5 maleimide make it a powerful tool for various spectroscopic assays designed to probe molecular interactions. Its application in Förster Resonance Energy Transfer (FRET), Fluorescence Correlation Spectroscopy (FCS), and single-molecule fluorescence spectroscopy has provided significant insights into the dynamic nature of biological processes.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity, typically within 1-10 nanometers. abcam.com The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "molecular ruler" for studying conformational changes and intermolecular interactions. ulab360.com101.200.202atto-tec.com

Sulfo-Cyanine5.5, with its spectral properties in the far-red region, can function as either a donor or an acceptor in FRET pairs. When paired with a suitable donor dye that has an emission spectrum overlapping with its absorption spectrum, Sulfo-Cyanine5.5 acts as an efficient acceptor. For instance, it can be paired with dyes like R-Phycoerythrin (RPE) or Cyanine3.5. abcam.comnih.gov Conversely, it can serve as a donor to longer-wavelength acceptors like Cy7. nih.gov

A key application of Sulfo-Cyanine5.5 in FRET studies is the investigation of the dynamics of biomolecules. For example, three-color smFRET experiments have utilized Cy3 as a donor, Cy5 as the first acceptor, and Cy5.5 as a second acceptor to simultaneously monitor the correlated movements of different segments of a DNA Holliday junction. nih.gov This approach provides a more comprehensive picture of complex biomolecular dynamics.

Table 1: FRET Pair Combinations Involving Cyanine Dyes

Donor Acceptor Application
R-Phycoerythrin (RPE) Cy5.5 Flow Cytometry, IHC, ELISA abcam.com
Cy3.5 Cy5.5 Nucleic Acid and Nucleosome Studies nih.gov

Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes fluctuations in fluorescence intensity within a tiny, defined observation volume to determine the concentration and diffusion characteristics of fluorescently labeled molecules. By monitoring the "blinking" kinetics of fluorophores like cyanine dyes, FCS provides insights into their photophysical properties and interactions. nih.gov

Studies on Cyanine5 (Cy5), a structurally similar dye, have revealed that photo-isomerized states can significantly populate under typical excitation conditions used in single-molecule experiments. nih.gov FCS, in conjunction with transient-state (TRAST) spectroscopy, has been instrumental in characterizing these dark states and their relaxation amplitudes. nih.gov Such analyses are crucial for accurately interpreting FCS data and can reveal the formation of additional emissive states, such as a red-shifted photo-isomer of Cy5. nih.gov Understanding these photodynamics is essential for designing experiments that can, for instance, intentionally promote the formation of these more red-shifted emissive forms for applications requiring near-infrared detection to minimize background and scattering. nih.gov

Single-molecule fluorescence spectroscopy allows for the direct observation of individual molecules, providing a powerful tool to study their conformational dynamics and interactions without the averaging inherent in ensemble measurements. Sulfo-Cyanine5.5, due to its high photostability and brightness in the near-infrared spectrum, is well-suited for such studies. axispharm.com

In single-molecule FRET (smFRET) experiments, the photostability of the dye pair is critical. The Cy3.5-Cy5.5 pair, for example, has been shown to be photostable for approximately 5 minutes under continuous illumination, making it suitable for in vitro smFRET studies of nucleosomes and double-stranded DNA. nih.gov Such experiments allow researchers to observe the dynamic conformational changes of these macromolecules in real-time. The use of near-infrared dyes like Cy5.5 is also advantageous in multi-color smFRET schemes, enabling the simultaneous tracking of multiple components within a biological system. nih.gov

Application in Nucleic Acid Research

The ability to fluorescently label nucleic acids is fundamental to a wide range of molecular biology techniques. Sulfo-Cyanine5.5 maleimide, along with other cyanine dyes, has become an indispensable tool in this area.

The covalent labeling of RNA and DNA with fluorescent dyes like Sulfo-Cyanine5.5 allows for the investigation of their structure, dynamics, and interactions. The maleimide group of Sulfo-Cyanine5.5 can be used to label thiol-modified nucleic acids. The high water solubility of the sulfo-cyanine dyes is a significant advantage, as it facilitates labeling reactions in aqueous buffers without the need for organic co-solvents.

One innovative approach for 5' RNA labeling involves the use of fluorescent cyanine-AMP conjugates as transcription initiators. nih.gov This method allows for efficient, one-step fluorescent labeling of RNA during in vitro transcription, providing a straightforward way to produce fluorescently labeled RNA for a variety of applications in structural and molecular biology. nih.gov

Table 2: Properties of Sulfo-Cyanine5.5 Relevant to Nucleic Acid Labeling

Property Value Significance
Excitation Maximum ~675 nm axispharm.com Enables use of red laser lines, minimizing autofluorescence.
Emission Maximum ~694 nm axispharm.com Near-infrared emission for deep tissue penetration and low background.
Water Solubility High antibodies.comlumiprobe.com Facilitates labeling in aqueous environments.

Fluorescent in situ hybridization (FISH) is a powerful cytogenetic technique that uses fluorescently labeled nucleic acid probes to detect and localize specific DNA or RNA sequences within cells and tissues. nih.gov Cyanine dyes, including Cy3 and Cy5, are among the most commonly used fluorophores for standard FISH applications due to their brightness and photostability. univie.ac.at

The development of multicolor FISH has expanded the capabilities of this technique, allowing for the simultaneous visualization of multiple targets. univie.ac.atnih.gov An extended set of fluorophores, including those with spectral properties similar to Sulfo-Cyanine5.5, can be used to unambiguously distinguish between different microbial populations or chromosomal regions using confocal laser scanning microscopy. univie.ac.at The high fluorescence intensity and resistance to photobleaching of cyanine-labeled probes are particularly advantageous for generating high-resolution images and detecting weak signals. nih.gov Recent advancements, such as single-molecule RNA FISH (smRNA-FISH), leverage these properties to quantify mRNA expression at the single-cell level. nih.gov

Considerations for Optimal Sulfo Cyanine5.5 Maleimide Conjugate Performance in Research

Influence of Labeling Density on Fluorescence Properties of Conjugates

The degree of labeling (DOL), often expressed as the dye-to-protein molar ratio, is a critical parameter that significantly influences the fluorescence output of a conjugate. thermofisher.com While a higher number of fluorophores per molecule might seem desirable for signal amplification, it can lead to detrimental quenching effects. thermofisher.com Conversely, insufficient labeling results in weak signals and reduced sensitivity. thermofisher.com Therefore, achieving an optimal labeling density is a balance between maximizing signal and avoiding fluorescence quenching and potential loss of biological activity. thermofisher.com For antibodies, an optimal ratio is often found to be between two and three dye molecules per protein. lumiprobe.com

A primary challenge associated with high-density labeling is aggregation-induced quenching, also known as concentration quenching. thermofisher.comlumiprobe.com When Sulfo-Cyanine5.5 maleimide (B117702) molecules are conjugated in close proximity on the surface of a biomolecule, they can interact electronically, leading to the formation of non-fluorescent ground-state dimers (H-dimers). nih.gov This process dissipates the excitation energy as heat rather than light, significantly reducing the fluorescence output.

Mitigation of this effect is primarily achieved by carefully controlling the stoichiometry of the labeling reaction. Key strategies include:

Optimizing Molar Ratios: The most effective method is to test a range of molar ratios of Sulfo-Cyanine5.5 maleimide to the target molecule to identify the optimal DOL that provides the brightest conjugate. thermofisher.com

Controlling Reaction Conditions: Factors such as protein concentration, reaction time, and pH can influence the final DOL. Higher protein concentrations can sometimes lead to higher degrees of labeling. lumiprobe.com

The conjugation of Sulfo-Cyanine5.5 maleimide to a biomolecule can alter its intrinsic photophysical properties, including its fluorescence quantum yield and photostability.

Quantum Yield: The quantum yield of cyanine (B1664457) dyes can be influenced by their local environment. The flexible polymethine backbone of cyanine dyes can lead to modest fluorescence in solution; however, the rigidification of the dye's structure upon binding within a protein's microenvironment can sometimes lead to an enhanced quantum yield. nih.gov Conversely, unfavorable interactions or aggregation at high labeling densities will decrease the quantum yield. nih.gov

Photostability: Photostability, the ability of a fluorophore to resist light-induced degradation, is a crucial attribute for imaging applications. The conjugation process can impact this property. nih.gov Notably, the presence of sulfonate groups on the cyanine dye structure, as in Sulfo-Cyanine5.5, has been shown to positively affect the optical stability of the fluorophore. universiteitleiden.nl Furthermore, studies with the related Cy5 dye have demonstrated that direct conjugation can significantly enhance photostability. nih.gov

Table 1: Effect of Labeling Density on Conjugate Fluorescence Properties

Labeling DensityFluorescence IntensityQuantum YieldPhotostabilityRisk of Aggregation-Induced Quenching
Low (e.g., <2 dyes/protein) Sub-optimal, weak signalMay be optimal per dye moleculeGenerally highLow
Optimal (e.g., 2-3 dyes/protein) Maximum, bright signalHighHighModerate
High (e.g., >4 dyes/protein) Reduced due to quenchingDecreasedMay be reducedHigh

Strategies for Purification and Characterization of Sulfo-Cyanine5.5 Maleimide Conjugates

After the labeling reaction, a heterogeneous mixture containing the desired conjugate, unreacted dye, and other reagents remains. Purification is essential for removing contaminants that can cause high background signals and interfere with downstream applications and accurate characterization. nih.gov

The significant difference in size between the labeled protein conjugate and the small-molecule Sulfo-Cyanine5.5 maleimide allows for efficient separation using various standard laboratory techniques. These methods include:

Size-Exclusion Chromatography (SEC): Techniques like gel filtration using resins such as Sephadex G-25 are highly effective for separating the large conjugate from small, unreacted dye molecules. aatbio.comaatbio.com

Spin Column Purification: Pre-packed spin columns offer a rapid and convenient method for buffer exchange and removal of free dye, suitable for small-scale purifications. ibiantech.comlumiprobe.comantibodies.com

Dialysis: This classic technique involves placing the reaction mixture in a dialysis bag with a specific molecular weight cutoff, allowing the smaller, unreacted dye to diffuse out into a larger volume of buffer. ibiantech.comlumiprobe.comantibodies.com

Electrophoresis: While more commonly a characterization technique, preparative electrophoresis can also be used for purification. ibiantech.comantibodies.com

A multi-faceted approach is required to confirm successful conjugation and characterize the final product.

Spectroscopic Methods:

UV-Visible Spectroscopy: This is the primary method for determining the Degree of Labeling (DOL). By measuring the absorbance of the conjugate solution at the protein's maximum absorbance (~280 nm) and the dye's maximum absorbance (~675 nm for Sulfo-Cyanine5.5), the concentrations of both the protein and the dye can be calculated, yielding their molar ratio. thermofisher.comaatbio.com

Fluorescence Spectroscopy: An emission spectrum is recorded to confirm that the conjugate is fluorescent and to identify any spectral shifts that may have occurred upon conjugation. mdpi.com

Mass Spectrometry (MS): Techniques such as MALDI-TOF or LC-ESI-MS provide a precise mass of the conjugate. mdpi.comresearchgate.net The increase in mass compared to the unlabeled protein can confirm the covalent attachment and number of dye molecules per protein molecule, providing a definitive validation of the DOL. longdom.org

Chromatographic Methods:

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a straightforward method to visualize conjugation. When the gel is imaged first with a fluorescence scanner and then stained with a total protein stain like Coomassie blue, the fluorescent band should co-migrate with the protein band, confirming covalent attachment. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, particularly using size-exclusion or reversed-phase columns, is a powerful tool for assessing the purity and homogeneity of the conjugate. researchgate.net It can effectively separate the labeled protein from free dye and, in some cases, resolve species with different numbers of attached dye molecules. nsf.gov

Table 2: Overview of Purification and Characterization Techniques for Sulfo-Cyanine5.5 Maleimide Conjugates

TechniquePurposeInformation Provided
Size-Exclusion Chromatography (SEC) PurificationSeparation of conjugate from free dye based on size.
Dialysis / Spin Columns PurificationRemoval of unreacted dye and buffer exchange.
UV-Visible Spectroscopy CharacterizationCalculation of Degree of Labeling (DOL).
Mass Spectrometry (MS) CharacterizationPrecise mass of conjugate, confirmation of covalent labeling.
SDS-PAGE (Fluorescence/Stain) CharacterizationConfirmation of covalent labeling, assessment of purity.
High-Performance Liquid Chromatography (HPLC) CharacterizationAssessment of purity and homogeneity of the conjugate population.

Minimizing Non-Specific Labeling and Off-Target Reactions in Complex Biological Samples

Achieving specific labeling of the intended thiol groups on a target molecule is paramount for the reliability of experimental results. Non-specific labeling can occur through the reaction of the maleimide with other nucleophilic residues or through non-covalent hydrophobic interactions of the dye with proteins.

Key strategies to minimize these undesirable reactions include:

pH Control: The thiol-maleimide reaction is most efficient and specific at a pH range of 6.5-7.5. axispharm.com Within this range, the reaction with thiols is approximately 1,000 times faster than the reaction with amines. axispharm.com Increasing the pH above 8.0 can lead to a higher incidence of non-specific reactions with amines (e.g., lysine (B10760008) residues) and an increased rate of maleimide hydrolysis. nih.gov

Use of Controls: Performing a parallel labeling reaction with a protein that lacks free cysteines can help to quantify the extent of non-specific labeling under the chosen experimental conditions. nih.gov

Quenching the Reaction: After the desired incubation period, the reaction can be stopped by adding a small-molecule thiol, such as 2-mercaptoethanol (B42355) or DTT. This quenches any unreacted Sulfo-Cyanine5.5 maleimide, preventing it from reacting non-specifically with other molecules during subsequent steps. nih.gov

Considering Off-Target Functional Effects: Beyond covalent attachment, the conjugation of a dye can alter a protein's physicochemical properties, such as its charge and hydrophobicity. This can lead to off-target biological effects. For instance, a study showed that conjugating Sulfo-Cy5 to a targeted nanoparticle dramatically altered its biodistribution, leading to increased uptake in non-target organs and reduced tumor accumulation. nih.gov This highlights that even with specific covalent labeling, the modification itself can cause unintended functional consequences.

Advanced Labeling Strategies: For applications requiring absolute specificity, site-specific labeling techniques that utilize genetic code expansion or self-labeling protein tags (e.g., SNAP-tag, HaloTag) can ensure a precise 1:1 stoichiometry at a predetermined location, minimizing perturbation to the biomolecule's function. nih.gov

Photophysical Stability of Sulfo-Cyanine5.5 Maleimide in Various Experimental Environments

The utility of Sulfo-Cyanine5.5 maleimide as a fluorescent label in biological research is critically dependent on the stability of its photophysical properties under diverse experimental conditions. Factors such as the composition of the aqueous buffer, temperature, and the presence of various chemical agents can significantly influence the dye's fluorescence intensity, quantum yield, and resistance to photobleaching. Understanding these influences is paramount for designing robust and reproducible fluorescence-based assays.

The inherent structure of cyanine dyes, including the polymethine chain, makes them susceptible to environmental factors. researchgate.net For instance, the formation of non-fluorescent aggregates is a common issue with cyanine dyes in aqueous solutions, which can be mitigated by factors that improve solubility, such as the presence of sulfonate groups in Sulfo-Cyanine5.5. nih.gov Furthermore, the flexibility of the polymethine chain can lead to non-radiative decay through cis-trans isomerization, a process that is influenced by the viscosity of the medium and temperature. researchgate.net

The photostability of cyanine dyes is also intrinsically linked to their interaction with molecular oxygen. Photoexcitation can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen, which can, in turn, react with and degrade the dye molecule, leading to photobleaching. rsc.orgnih.gov The rate of this degradation is dependent on the concentration of molecular oxygen and the intrinsic properties of the dye itself. nih.gov Strategies to enhance photostability often focus on minimizing the production of or scavenging these reactive species. researchgate.net

Influence of Buffer Composition and pH

The composition of the buffer can impact the photophysical performance of Sulfo-Cyanine5.5 maleimide. While cyanine dyes are generally known to be tolerant to a wide pH range, typically from 3 to 10, the specific components of the buffer can play a role in stability. aatbio.com For instance, the presence of certain salts or additives may influence dye aggregation or quenching. Research on related cyanine dyes has shown that the fluorescence intensity can be significantly enhanced in the presence of surfactants like Triton X-100, which can help to prevent aggregation and create a more stable microenvironment for the dye. patsnap.com

Studies on closely related sulfo-cyanine dyes have demonstrated that their fluorescence intensity remains relatively constant across a range of pH values, a desirable characteristic for experiments where pH may fluctuate. aatbio.com However, extreme pH conditions should be avoided as they can affect the stability of the maleimide group, which is most reactive with thiols at a pH of 6.5 to 7.5.

Buffer Component Observed Effect on Cyanine Dyes Reference
pH Generally stable fluorescence intensity between pH 3 and 10. aatbio.com
Surfactants (e.g., Triton X-100) Can enhance fluorescence intensity and stability by reducing aggregation. patsnap.com
Reductive-Oxidative Buffers (ROXS) Can significantly reduce photobleaching and blinking. nih.gov

Temperature Effects

Temperature is a critical parameter that can affect the fluorescence of Sulfo-Cyanine5.5 maleimide. An increase in temperature generally leads to a decrease in fluorescence quantum yield due to an increase in non-radiative decay pathways, such as internal conversion and intersystem crossing, which are facilitated by increased molecular vibrations and collisions. nih.gov This phenomenon, known as temperature quenching, is a common characteristic of many fluorophores.

Conversely, a decrease in temperature can enhance fluorescence intensity. Studies on cyanine dyes have shown that lowering the temperature can increase the rigidity of the molecular structure, thereby reducing non-radiative decay from cis-trans isomerization and leading to a higher quantum yield. researchgate.net However, it is important to note that some fluorophores can exhibit complex hysteretic behavior in response to heating and cooling cycles, although this effect has been observed to be less pronounced for cyanine dyes compared to other types of fluorophores like quantum dots. nih.gov

Temperature Change General Effect on Cyanine Dye Fluorescence Underlying Mechanism Reference
Increase Decrease in fluorescence intensity.Increased non-radiative decay (temperature quenching), potential for thermal degradation. acs.org nih.gov
Decrease Increase in fluorescence intensity.Reduced molecular motion and non-radiative decay pathways. researchgate.net

Impact of Oxidizing and Reducing Agents

The presence of oxidizing and reducing agents in the experimental environment can have a profound impact on the photostability of Sulfo-Cyanine5.5 maleimide. Reactive oxygen species are a primary cause of photobleaching for many organic fluorophores, including cyanine dyes. researchgate.net The polymethine chain of cyanine dyes is particularly susceptible to oxidative damage. patsnap.com Therefore, the presence of oxidizing agents can accelerate photobleaching.

Conversely, the addition of reducing and oxidizing systems (ROXS), which can include triplet-state quenchers like cyclooctatetraene (B1213319) (COT) or Trolox, can significantly enhance the photostability of cyanine dyes. researchgate.netnih.gov These agents work by depopulating the long-lived triplet state of the dye, which is a key intermediate in the formation of reactive oxygen species. researchgate.net Covalently linking these quenchers to the cyanine dye has been shown to be a particularly effective strategy for improving photostability. researchgate.net Encapsulating cyanine dyes within liposomes has also been demonstrated to protect them from photobleaching. rsc.org

Agent Type Example Effect on Sulfo-Cyanine5.5 Maleimide Reference
Reactive Oxygen Species (ROS) Singlet Oxygen (¹O₂)Major contributor to photobleaching through oxidative cleavage of the polymethine chain. rsc.orgnih.gov
Triplet-State Quenchers Cyclooctatetraene (COT), TroloxEnhance photostability by reducing the formation of reactive oxygen species. researchgate.net

Comparative Analysis and Performance Evaluation Within the Cyanine Dye Family

Distinguishing Features of Sulfo-Cyanine5.5 Maleimide (B117702) Compared to Other Sulfo-Cyanine Analogs (e.g., Sulfo-Cyanine3, Sulfo-Cyanine5)

The primary distinction between Sulfo-Cyanine5.5 and its shorter-wavelength analogs, Sulfo-Cyanine3 and Sulfo-Cyanine5, lies in their spectral properties. These differences are a direct result of the length of the polymethine bridge connecting the two indolenine rings in the dye's core structure. lumiprobe.com A longer bridge shifts the absorption and emission maxima to longer wavelengths, moving from the visible spectrum towards the near-infrared (NIR) region. lumiprobe.com

Sulfo-Cyanine3 is an orange-red fluorescent dye with an absorption maximum around 554 nm and an emission maximum of approximately 568 nm. axispharm.com Sulfo-Cyanine5 emits in the far-red region, with an excitation peak at 649 nm and an emission peak at 672 nm. In contrast, Sulfo-Cyanine5.5 is a far-red to NIR emitting dye, absorbing maximally at about 675 nm and emitting at approximately 694 nm. axispharm.com

A common, crucial feature of these "Sulfo-" cyanine (B1664457) dyes is their enhanced water solubility, conferred by the presence of sulfonate (sulfo) groups. axispharm.comglpbio.com This hydrophilicity allows for labeling reactions to be performed in aqueous environments without the need for organic co-solvents like DMF or DMSO, which can be detrimental to sensitive proteins. glpbio.comvectorlabs.com The charged sulfonate groups also reduce the tendency of the dye molecules to aggregate, which can otherwise lead to fluorescence quenching and hinder accurate quantification. glpbio.com

Table 1: Comparative Spectral Properties of Sulfo-Cyanine Analogs

Feature Sulfo-Cyanine3 Sulfo-Cyanine5 Sulfo-Cyanine5.5
Excitation Max (λex) ~554 nm axispharm.com ~649 nm ~675 nm axispharm.com
Emission Max (λem) ~568 nm axispharm.com ~672 nm ~694 nm axispharm.com
Stokes Shift ~14 nm axispharm.com ~23 nm ~19 nm axispharm.com
Extinction Coefficient (ε) Not specified 271,000 cm⁻¹M⁻¹ 190,000 cm⁻¹M⁻¹
Quantum Yield (Φ) High axispharm.com 0.28 High axispharm.com
Fluorescence Spectrum Orange-Red axispharm.com Far-Red Far-Red / Near-Infrared (NIR) axispharm.com
Key Structural Feature Shorter polymethine chain Intermediate polymethine chain Longer polymethine chain

| Solubility | Water-soluble axispharm.com | Water-soluble | Water-soluble axispharm.comvectorlabs.com |

Advantages of Sulfo-Cyanine5.5 Maleimide in Near-Infrared Region for Reduced Autofluorescence and Deep Tissue Penetration (in ex vivo samples/models)

The excitation and emission profile of Sulfo-Cyanine5.5 maleimide in the near-infrared (NIR) window (typically defined as 650-900 nm) provides significant advantages for imaging applications, particularly in complex biological samples like tissues. biotium.comdergipark.org.tr

One of the primary challenges in fluorescence imaging of biological specimens is autofluorescence, the natural fluorescence emitted by various endogenous molecules such as collagen, elastin, and NADH. This background signal is most prominent in the visible part of the spectrum and can obscure the signal from the targeted fluorophore, thereby reducing sensitivity and contrast. biotium.com By shifting the detection wavelength into the NIR region, where Sulfo-Cyanine5.5 operates, the interference from tissue autofluorescence is minimized, leading to a significantly improved signal-to-noise ratio. biotium.combiotium.commacsenlab.com

Furthermore, light in the NIR region experiences less absorption and scattering by biological components like hemoglobin and water compared to visible light. biotium.comnih.gov This property allows NIR light to penetrate deeper into tissue samples. biotium.commacsenlab.comnih.gov For ex vivo analyses of tissue sections or organ models, this enhanced penetration depth enables the visualization of structures and processes that would be inaccessible with conventional fluorophores emitting in the visible spectrum. biotium.com This capability is crucial for obtaining comprehensive spatial information within the tissue architecture.

Comparison with Alternative Thiol-Reactive Fluorophores Regarding Labeling Efficiency and Conjugate Integrity

Sulfo-Cyanine5.5 maleimide is designed for the specific covalent attachment to thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins. The maleimide group is a highly efficient and popular choice for thiol-reactivity.

Labeling Efficiency: Maleimides react specifically and efficiently with reduced thiols at a pH range of 6.5 to 7.5, forming a stable thioether bond. vectorlabs.com This reaction is generally rapid. nih.gov Another common class of thiol-reactive reagents is iodoacetamides. While also effective, iodoacetamides can sometimes exhibit off-target reactivity with other amino acid residues like histidine at higher pH values, whereas maleimides are less likely to react with histidine under physiological conditions. biomol.com Additionally, the presence of thiourea, a common component in protein solubilization buffers, has been shown to inhibit labeling with iodoacetamide dyes but not with maleimide dyes, giving maleimides an advantage in such protocols. utmb.edu

Conjugate Integrity: The thioether bond formed between a maleimide and a thiol is generally considered stable. vectorlabs.combiomol.com However, a known drawback is the potential for the succinimide (B58015) ring to undergo a retro-Michael reaction, particularly in the presence of other thiol-containing molecules like glutathione, which is abundant in biological systems. nih.gov This thiol exchange can lead to the cleavage of the dye from its target molecule, compromising the integrity of the conjugate and potentially leading to a loss of signal or misleading results. prolynxinc.comnih.gov

Recent research has focused on strategies to improve the long-term stability of maleimide-thiol conjugates. One approach involves the hydrolysis of the succinimide ring after conjugation, which creates a ring-opened structure that is stabilized against cleavage. prolynxinc.comnih.gov The rate of this stabilizing hydrolysis can be accelerated by using maleimides with electron-withdrawing N-substituents. prolynxinc.comnih.gov In contrast, the thioether bonds formed by iodoacetamides are very strong and not typically susceptible to this type of exchange reaction, offering higher conjugate stability in certain contexts. thermofisher.com

Table 2: Comparison of Thiol-Reactive Moieties

Feature Maleimides (e.g., Sulfo-Cyanine5.5 maleimide) Iodoacetamides
Reactive Group Maleimide Iodoacetamide
Target Thiol (Sulfhydryl) groups on Cysteine Thiol (Sulfhydryl) groups on Cysteine
Optimal pH 6.5 - 7.5 vectorlabs.com 7.5 - 9.5 biomol.com
Reaction Specificity High for thiols; does not react with histidine/methionine under physiological conditions. biomol.com Good for thiols; may react with histidine at higher pH. biomol.com
Bond Formed Thioether vectorlabs.com Thioether biomol.com
Conjugate Stability Generally stable, but can be susceptible to retro-Michael reaction (thiol exchange). nih.govprolynxinc.com Forms very stable thioether bonds. thermofisher.com

| Inhibition by Thiourea | No utmb.edu | Yes utmb.edu |

Advanced Research Topics and Future Directions for Sulfo Cyanine5.5 Maleimide

Development of Multi-Color Labeling Strategies Incorporating Sulfo-Cyanine5.5 Maleimide (B117702)

Multi-color labeling strategies are essential for simultaneously visualizing multiple targets within a single sample. The distinct spectral properties of Sulfo-Cyanine5.5 maleimide make it a valuable component in such strategies. Its far-red emission is well-separated from commonly used green and red fluorescent dyes, minimizing spectral overlap and allowing for clear differentiation of signals. nih.gov

For instance, a combination of Sulfo-Cyanine5.5 maleimide with dyes like Alexa Fluor 488 (green) and Cy3 (red) can be employed for three-color imaging. nih.gov In such experiments, different biomolecules are labeled with each respective dye, enabling the simultaneous tracking of their localization and interactions within a cell or tissue. The choice of compatible dyes is critical and depends on the specific instrumentation and experimental design.

A key consideration in multi-color labeling is the potential for fluorescence quenching and the impact of dye conjugation on the biomolecule's function. Researchers must carefully optimize the labeling conditions, including the dye-to-protein ratio, to ensure that the biological activity of the labeled molecule is not compromised. aatbio.com

Integration into Novel Biosensor Designs and Smart Probes

The unique properties of Sulfo-Cyanine5.5 maleimide make it an attractive candidate for the development of novel biosensors and "smart" probes. nih.gov These tools are designed to detect specific biological analytes or changes in the cellular environment with high sensitivity and specificity. mdpi.com

One approach involves creating "turn-on" fluorescent probes where the fluorescence of Sulfo-Cyanine5.5 is initially quenched and then restored upon interaction with the target molecule. This can be achieved by attaching a quencher molecule in close proximity to the dye, which is then cleaved or displaced by the analyte. Such smart probes can be used to monitor enzymatic activity or detect the presence of specific ions or small molecules. nih.gov

Furthermore, Sulfo-Cyanine5.5 maleimide can be integrated into field-effect transistor (FET)-based biosensors for direct and label-free detection of biomolecules in complex samples like whole serum. bioanalysis-zone.com In these devices, the dye-labeled biomolecule binds to a functionalized sensor surface, causing a change in the electrical signal that can be measured. bioanalysis-zone.com This technology holds promise for the development of rapid and portable diagnostic tools. nih.govbioanalysis-zone.com The integration of biosensors with drug delivery systems is another promising area of research, where the biosensor can trigger the release of a therapeutic agent in response to detecting a specific biomarker. mdpi.com

Applications in High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds, making it a cornerstone of drug discovery and other areas of biomedical research. Fluorescent dyes like Sulfo-Cyanine5.5 maleimide play a crucial role in HTS by providing a sensitive and quantitative readout.

In HTS assays, Sulfo-Cyanine5.5 maleimide can be used to label proteins, cells, or other targets of interest. The fluorescence intensity can then be measured to assess the effect of different compounds on the target. For example, in a screen for enzyme inhibitors, a substrate could be labeled with the dye, and a decrease in fluorescence would indicate inhibition of the enzyme. The use of fluorescent labels allows for multiplexed detection, where multiple parameters can be measured simultaneously by using dyes with different spectral properties.

The high sensitivity of fluorescence detection enables the use of small sample volumes, which is a significant advantage in HTS where large libraries of compounds are being screened. researchgate.net Automated liquid handling systems can be used to perform these assays in a high-throughput format, greatly increasing the efficiency of the screening process. researchgate.net

Engineering of Biomolecules for Enhanced Sulfo-Cyanine5.5 Maleimide Conjugation Specificity

The specific attachment of a fluorescent dye to a biomolecule is crucial for accurate labeling and imaging. The maleimide group of Sulfo-Cyanine5.5 maleimide reacts specifically with free thiol groups, which are present in the amino acid cysteine. interchim.fr However, proteins often contain multiple cysteine residues, which can lead to non-specific labeling.

To achieve site-specific conjugation, researchers are increasingly turning to protein engineering techniques. nih.gov One approach is to genetically introduce a unique cysteine residue at a specific location in the protein where labeling is desired, while removing other accessible cysteines. This allows for the precise attachment of a single dye molecule to a defined position on the protein.

Another strategy involves the use of unnatural amino acids with unique chemical handles that can be incorporated into proteins. These handles can then be used for specific conjugation with a modified dye molecule. Enzymatic methods, using enzymes like sortase or transglutaminase, can also be employed to attach dyes to specific sites on a protein. These approaches not only ensure a homogeneous product but also minimize the risk of the dye interfering with the protein's function.

Theoretical Modeling of Dye-Biomolecule Interactions and Spectroscopic Behavior of Conjugates

Computational modeling plays an increasingly important role in understanding the behavior of fluorescent dyes and their conjugates. mdpi.com Theoretical methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), can be used to predict the structural, electronic, and spectroscopic properties of cyanine (B1664457) dyes like Sulfo-Cyanine5.5. thaiscience.info

These models can provide insights into how the dye interacts with a biomolecule and how this interaction affects its fluorescence properties. For example, modeling can help to understand the changes in the dye's absorption and emission spectra upon binding to a protein. mdpi.com This information is valuable for designing new and improved fluorescent probes with optimized properties.

Molecular dynamics simulations can be used to study the conformational changes that occur in a protein upon dye conjugation and to predict the binding site of the dye. researchgate.net By combining theoretical modeling with experimental data, researchers can gain a deeper understanding of the factors that govern the performance of fluorescently labeled biomolecules. This knowledge can then be used to rationally design new experiments and to develop novel applications for these powerful research tools.

PropertyValueReference
Excitation Maximum ~675 nm axispharm.commedchemexpress.com
Emission Maximum ~694 nm axispharm.commedchemexpress.com
Reactive Group Maleimide lumiprobe.comibiantech.cominterchim.fr
Target Functional Group Thiol (-SH) lumiprobe.cominterchim.fr
Solubility Water, DMSO, DMF ibiantech.comsapphirebioscience.com

Q & A

Q. What are the spectral properties of Sulfo-Cyanine5.5 maleimide, and how do they influence experimental design in fluorescence-based assays?

Sulfo-Cyanine5.5 maleimide exhibits absorption/emission maxima at 678/706 nm (PBS buffer) , making it suitable for far-red imaging to minimize autofluorescence in biological samples. Its high extinction coefficient (ε = 209,000 L·mol⁻¹·cm⁻¹) ensures sensitivity in low-abundance protein labeling. Researchers should select compatible filters/spectrometers and confirm dye stability under experimental conditions (e.g., pH, temperature) to avoid spectral shifts.

Q. How can I optimize thiol-reactive labeling of proteins using Sulfo-Cyanine5.5 maleimide?

The maleimide group reacts selectively with free cysteine thiols (-SH) at pH 6.5–7.5 . Key steps include:

  • Buffer selection : Use non-reducing buffers (e.g., PBS, HEPES) without thiol-scavenging agents (e.g., DTT, β-mercaptoethanol).
  • Molar ratio : A 5–10:1 dye-to-protein ratio is recommended to balance labeling efficiency and aggregation risks .
  • Reaction time : Incubate for 1–2 hours at 4°C to minimize maleimide hydrolysis .

Q. What methods validate successful conjugation of Sulfo-Cyanine5.5 maleimide to target proteins?

  • UV-Vis spectroscopy : Quantify dye-to-protein ratio using the dye’s absorbance at 678 nm and protein-specific absorbance (e.g., 280 nm), correcting for dye contribution at 280 nm .
  • SDS-PAGE : Visualize fluorescent bands under a far-red scanner to confirm covalent attachment .

Advanced Research Questions

Q. How does maleimide hydrolysis impact conjugation efficiency, and how can it be mitigated?

Maleimide groups hydrolyze to maleamic acid in aqueous buffers, reducing reactivity with thiols. Hydrolysis rates increase at higher temperatures (>25°C) or prolonged incubation (>4 hours) . Strategies include:

  • Temperature control : Conduct reactions at 4°C.
  • Fresh preparation : Use dye stocks dissolved immediately before use.
  • Alternative chemistries : For long-term stability, consider next-generation maleimides (e.g., bromomaleimides) that resist hydrolysis .

Q. How can I address discrepancies in fluorescence intensity when using Sulfo-Cyanine5.5 maleimide for in vivo imaging?

Variability may arise from:

  • Quenching effects : Aggregation or proximity to other fluorophores (e.g., in multi-labeling experiments). Use fluorophore spacing >10 nm or validate via Förster Resonance Energy Transfer (FRET) controls .
  • Tissue absorption : Far-red emission (706 nm) minimizes interference, but hemoglobin or melanin in tissues may still attenuate signals. Compare signals across tissue phantoms with known optical properties .

Q. What are the limitations of thiosuccinimide linkages in biological systems, and how can they be addressed?

Thiosuccinimide bonds formed by maleimides are prone to retro-Michael reactions in vivo, leading to linker instability in antibody-drug conjugates (ADCs) . Solutions include:

  • Re-bridging strategies : Use dibromomaleimides to create hydrolytically stable crosslinks.
  • Post-conjugation stabilization : Incubate conjugates at pH 3.0 to hydrolyze unreacted maleimide groups, reducing off-target reactivity .

Q. How do I design a FRET pair using Sulfo-Cyanine5.5 maleimide as a donor or acceptor?

  • Donor selection : Pair with a fluorophore emitting near 700 nm (e.g., Sulfo-Cyanine7.5) for acceptor-based FRET.
  • Distance optimization : Ensure donor-acceptor proximity (1–10 nm) via site-specific labeling (e.g., cysteine mutations).
  • Control experiments : Include single-labeled samples and a non-fluorescent acceptor to validate FRET efficiency .

Methodological Considerations

Q. How to quantify free thiols in proteins prior to Sulfo-Cyanine5.5 maleimide labeling?

Use Ellman’s assay (DTNB reagent) to measure thiol concentration :

  • Protocol : Incubate protein with 2 mM DTNB in PBS (pH 8.0) for 15 minutes.
  • Detection : Measure absorbance at 412 nm (ε = 14,150 L·mol⁻¹·cm⁻¹) and calculate thiol availability.

Q. What are the storage and handling requirements to maintain dye stability?

  • Storage : Protect from light and moisture at -20°C in anhydrous DMSO or water .
  • Reconstitution : Aliquot dye stocks to avoid freeze-thaw cycles, which accelerate degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.